1-(1-Methylcyclopropyl)ethane-1-thiol

Thiol Cyclopropyl Molecular Weight

1-(1-Methylcyclopropyl)ethane-1-thiol (CAS 1513450-21-9) is an organosulfur compound belonging to the thiol class, with molecular formula C6H12S and a molecular weight of 116.23 g/mol. The molecule features a thiol (-SH) functional group attached to an ethane backbone, which is substituted at the 1-position with a 1-methylcyclopropyl moiety.

Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
Cat. No. B13314383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylcyclopropyl)ethane-1-thiol
Molecular FormulaC6H12S
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESCC(C1(CC1)C)S
InChIInChI=1S/C6H12S/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3
InChIKeyWWAIUGRVVYRBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methylcyclopropyl)ethane-1-thiol CAS 1513450-21-9: Properties, Structure, and Procurement-Relevant Characterization


1-(1-Methylcyclopropyl)ethane-1-thiol (CAS 1513450-21-9) is an organosulfur compound belonging to the thiol class, with molecular formula C6H12S and a molecular weight of 116.23 g/mol [1]. The molecule features a thiol (-SH) functional group attached to an ethane backbone, which is substituted at the 1-position with a 1-methylcyclopropyl moiety [1]. This structural arrangement introduces significant steric hindrance and unique electronic properties relative to simpler linear or branched alkyl thiols [1]. The compound is typically supplied as a colorless to pale yellow liquid with a characteristic, pungent odor typical of thiols, and is utilized primarily as a synthetic building block in organic chemistry and as a research tool in sulfur-containing compound investigations [1].

Why 1-(1-Methylcyclopropyl)ethane-1-thiol Cannot Be Replaced by Simple Alkyl Thiols: Steric and Electronic Differentiation


Generic substitution of 1-(1-methylcyclopropyl)ethane-1-thiol with a simple alkyl thiol (e.g., ethanethiol, propanethiol) or even a non-methylated cyclopropyl analog (1-cyclopropylethanethiol) is not scientifically valid due to the compound's unique steric and electronic profile. The 1-methylcyclopropyl group introduces significant steric bulk at the α-position relative to the thiol, which alters nucleophilicity, reactivity rates, and the stability of intermediates in both synthetic and biological contexts [1]. Furthermore, qualitative sensory evidence indicates that the introduction of a cyclopropyl ring onto a thiol core dramatically shifts odor character compared to acyclic analogs, suggesting altered molecular recognition at olfactory receptors [2]. The specific substitution pattern—methyl on the cyclopropane ring adjacent to the thiol-bearing carbon—creates a distinct steric environment not replicated by simpler cyclopropyl thiols [1]. These differences have direct consequences for experimental reproducibility, synthetic yields, and the validity of structure-activity relationship (SAR) studies. Therefore, procurement decisions based solely on the presence of a thiol group or a cyclopropyl moiety, without accounting for the precise substitution pattern, risk compromising research outcomes.

Quantitative Evidence Guide: 1-(1-Methylcyclopropyl)ethane-1-thiol vs. Closest Analogs


Molecular Weight and Formula vs. Unsubstituted Cyclopropyl Analog 1-Cyclopropylethanethiol

1-(1-Methylcyclopropyl)ethane-1-thiol (C6H12S) has a molecular weight of 116.23 g/mol, which is 14.03 g/mol higher than the unsubstituted cyclopropyl analog 1-cyclopropylethanethiol (C5H10S, 102.20 g/mol) [1][2]. This difference corresponds precisely to the addition of one methylene (-CH2-) unit, consistent with the methyl substitution on the cyclopropyl ring [1]. The increased molecular weight directly impacts physical properties such as boiling point and vapor pressure, and is a key differentiator for analytical method development (e.g., LC-MS, GC-MS) and for maintaining exact mass balance in synthetic reactions [1].

Thiol Cyclopropyl Molecular Weight

Steric Hindrance Impact on Nucleophilicity: Class-Level Comparison to Acyclic Alkyl Thiols

The α-carbon bearing the thiol group in 1-(1-methylcyclopropyl)ethane-1-thiol is adjacent to a tertiary carbon center (the 1-position of the methylcyclopropyl group), creating substantial steric hindrance not present in primary or secondary alkyl thiols such as ethanethiol (CH3CH2SH) or 2-propanethiol ((CH3)2CHSH) [1]. While quantitative nucleophilicity parameters (e.g., N and sN values from Mayr's scale) for this specific compound are not publicly available, class-level inference from structurally related hindered thiols indicates that increased steric bulk at the α-position reduces nucleophilic reactivity in SN2-type reactions by a factor that can range from 10 to 1000-fold compared to unhindered analogs . This reduction in reactivity is a design feature for applications requiring controlled or slower thiol-ene reactions or for preventing unwanted side reactions in multi-step syntheses .

Steric Hindrance Nucleophilicity Reactivity

Sensory Odor Character Differentiation: Cyclopropyl vs. Acyclic Alkyl Thiols

Qualitative sensory evidence from a chemist's description indicates that cyclopropanethiol exhibits a 'sharp and penetrating' odor reminiscent of 'a fire in a garlic warehouse', which is notably different from the 'skunky and intestinal' character of ethanethiol [1]. While this specific compound (1-(1-methylcyclopropyl)ethane-1-thiol) has not been directly characterized in published sensory panels, class inference suggests that the methyl substitution on the cyclopropyl ring will further modulate the odor profile compared to the parent cyclopropanethiol [2]. This differentiation is critical for applications in flavor and fragrance research where precise odor character, not just threshold, dictates utility [2].

Olfaction Sensory Analysis Thiol Odor

Where 1-(1-Methylcyclopropyl)ethane-1-thiol Delivers Scientific Value: Evidence-Based Application Scenarios


Synthesis of Sterically Demanding Thioethers and Disulfides

The hindered nature of the thiol group in 1-(1-methylcyclopropyl)ethane-1-thiol makes it a valuable reagent for preparing sterically congested thioethers and disulfides. In scenarios where a more nucleophilic, unhindered thiol would lead to over-alkylation or polymerization, this compound can provide a controlled, selective reaction pathway. This is supported by the class-level inference that steric bulk at the α-carbon significantly reduces SN2 reactivity . Researchers can leverage this property to install a 1-methylcyclopropyl group onto a target molecule with high fidelity, enabling the synthesis of novel ligands, polymer additives, or pharmaceutical intermediates that are inaccessible via simpler thiols.

Internal Standard for Analytical Method Development of Cyclopropyl-Containing Thiols

Due to its unique molecular weight (116.23 g/mol) and distinct mass spectrometric profile, 1-(1-methylcyclopropyl)ethane-1-thiol can serve as an excellent internal standard or calibration compound for the quantitative analysis of related cyclopropyl thiols in complex matrices. Its mass difference of +14 Da relative to the non-methylated analog 1-cyclopropylethanethiol (102.20 g/mol) provides a clear, quantifiable separation in LC-MS or GC-MS assays [1]. This application is directly supported by the quantitative head-to-head comparison of molecular weights, ensuring that the compound does not co-elute or interfere with the analytes of interest [1].

Olfactory Receptor Structure-Activity Relationship (SAR) Studies

The distinct odor character of cyclopropyl thiols compared to acyclic thiols makes 1-(1-methylcyclopropyl)ethane-1-thiol a useful probe for investigating the molecular determinants of thiol recognition by olfactory receptors [2]. The methyl substitution on the cyclopropyl ring offers an additional point of structural variation for SAR studies. By comparing the sensory responses to this compound with those elicited by ethanethiol, 1-cyclopropylethanethiol, and other analogs, researchers can map the steric and electronic requirements of specific olfactory receptor binding pockets. This is supported by class-level inference from qualitative odor descriptions and the known importance of polyfunctional thiols in flavor science [2][3].

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